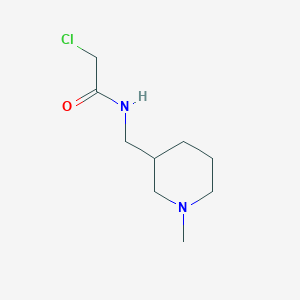
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate is a key intermediate in the synthesis of novel carbazole derivatives. For instance, its reaction with semicarbazide and subsequent cyclisation yields oxadiazol-2-amines, which have been explored for biological activities (Verma, Awasthi, & Jain, 2022).
Electrochemical and Electrochromic Properties
- This compound is instrumental in studying the electrochemical and electrochromic properties of polycarbazole derivatives. The introduction of different acceptor groups into the compound's structure significantly alters its electrochemical activity and optical properties, making it useful in materials science research (Hu et al., 2013).
Antimicrobial Applications
- Derivatives of this compound show significant antibacterial and antifungal activity. Such derivatives are synthesized by reacting Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate with other compounds, leading to the formation of products with potential antimicrobial properties (Sharma, Kumar, & Pathak, 2014).
Application in Dye-Sensitized Solar Cells
- Certain derivatives synthesized from Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate are important intermediates for preparing organic dyes used in dye-sensitized solar cells (Si-yuan, 2010).
Photophysical Investigation
- In the field of photophysical research, derivatives of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate have been investigated for their optical properties and potential applications in determining the critical micelle concentrations of surfactants in organized media (Alsharif, Mukhtar, Asiri, & Khan, 2018).
Optical Properties and Applications in Photopolymerization
- The compound and its derivatives have been studied for their optical properties and applications in photopolymerization, highlighting their relevance in materials science, particularly in the development of new dyes and photosensitizers (Abro et al., 2017)
Mechanism of Action
The specific mechanism of action for Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate depends on its application. For instance, in solar cell devices, it acts as a hole transport layer when used as a self-assembled monolayer. It enhances device efficiency and stability by substituting for traditional materials like PEDOT:PSS .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(3,6-dibromocarbazol-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNGNNYPAMEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Bromo-2-fluorophenyl)methyl]diethylamine](/img/structure/B3225465.png)

![3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine](/img/structure/B3225472.png)


![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)





amine](/img/structure/B3225537.png)
